Estazolam-d5 is a stable isotope-labeled derivative of Estazolam, a benzodiazepine commonly prescribed for the treatment of insomnia. The compound is utilized primarily in scientific research, particularly in pharmacokinetic studies and toxicology, due to its ability to provide accurate quantification of Estazolam levels in biological matrices like urine and serum. The incorporation of deuterium (D) atoms enhances the compound's stability and facilitates its detection using advanced analytical techniques.
Estazolam-d5 is synthesized from commercially available precursors, including 2-amino-5-chlorobenzophenone, using deuterated reagents. These reagents are essential for introducing deuterium into the molecular structure of Estazolam, resulting in the labeled compound.
Estazolam-d5 falls under the category of benzodiazepines, which are characterized by their psychoactive properties. It is classified as a sedative-hypnotic agent, functioning primarily as an anxiolytic and sleep aid.
The synthesis of Estazolam-d5 typically involves deuterium exchange reactions, where hydrogen atoms in the original compound are replaced with deuterium. This can be achieved through various methods:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the synthesis and confirming the identity of the final product .
Estazolam-d5 maintains a similar structure to its parent compound, Estazolam, with the addition of five deuterium atoms. Its molecular formula can be represented as , where D indicates deuterium.
The molecular weight of Estazolam-d5 is slightly higher than that of Estazolam due to the presence of deuterium. The incorporation of deuterium does not significantly alter the chemical properties but enhances detection capabilities in analytical methods.
Estazolam-d5 can undergo various chemical reactions typical for benzodiazepines, including:
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to study these reactions and quantify Estazolam-d5 in complex matrices .
Estazolam acts on the central nervous system by enhancing the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors. This action leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects.
The pharmacological profile of Estazolam-d5 mirrors that of Estazolam, making it valuable for studying the pharmacokinetics and dynamics of benzodiazepines without interference from endogenous compounds .
Relevant data indicate that Estazolam-d5 retains similar chemical reactivity profiles compared to its non-labeled counterpart .
Estazolam-d5 is primarily used in:
Estazolam-d5 (8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) features a molecular formula of C₁₆D₅H₆ClN₄, with five deuterium atoms (²H) replacing hydrogen atoms exclusively on the phenyl ring at the C6 position [5] [7]. This site-specific deuteration preserves the core benzodiazepine-triazole fused structure—comprising a diazepine ring connected to a triazole moiety—while creating a distinct mass shift of +5 Da compared to the non-deuterated analog. The deuterium atoms are positioned at ortho (2H), meta (2H), and para (1H) sites of the phenyl ring, as confirmed by SMILES notation [2H]c1c([2H])c([2H])c(C2=NCc3nncn3c4ccc(Cl)cc24)c([2H])c1[2H]
[2] [7].
Table 1: Atomic Composition of Estazolam vs. Estazolam-d5
Property | Estazolam | Estazolam-d5 |
---|---|---|
Molecular Formula | C₁₆H₁₁ClN₄ | C₁₆D₅H₆ClN₄ |
Monoisotopic Mass (Da) | 294.0672 | 299.0986 |
Deuterium Positions | None | Phenyl ring (C2-C6) |
The isotopic labeling minimally alters physicochemical behavior but introduces critical analytical advantages. Non-deuterated estazolam (C₁₆H₁₁ClN₄) exhibits a monoisotopic mass of 294.0672 Da, while Estazolam-d5 has a mass of 299.0986 Da—a 5.0314 Da difference enabling precise mass spectrometric differentiation [1] [7]. Both compounds share identical chromatographic retention under reversed-phase conditions due to equivalent hydrophobicity (logP ≈4.7) [5] [8]. However, slight chromatographic resolution may occur in hydrogen–deuterium exchange-sensitive systems (e.g., hydrophilic interaction chromatography) due to deuterium’s lower zero-point energy [6]. The deuterated analog’s NMR spectrum shows attenuated ¹H-signals between δ 7.2–7.8 ppm (phenyl region), confirming isotopic substitution [7].
Commercial Estazolam-d5 is primarily supplied as 0.1 mg/mL (100 µg/mL) solutions in anhydrous methanol [2] [3]. This matrix provides optimal stability due to methanol’s low water content (<0.1%) and reducing properties, preventing deuterium exchange and oxidative degradation. Accelerated stability studies indicate:
Table 2: Stability Indicators for Estazolam-d5 Solutions
Parameter | Recommended Condition | Degradation Risk |
---|---|---|
Storage Temperature | 2–8°C | ↑ Hydrolysis at >25°C |
Light Exposure | Amber glass | Photodegradation |
Solvent Water Content | <0.1% | ↑ H/D exchange |
Freeze-Thaw Cycles | ≤3 cycles | Precipitation |
Thermogravimetric analysis reveals Estazolam-d5’s decomposition onset at 228.5°C (melting point)—identical to non-deuterated estazolam, confirming isotopic substitution does not alter thermal resilience [5] [8]. However, methanol solutions exhibit a flash point of 9.7°C (closed cup), classifying them as flammable liquids (UN 1230, PG 2) [5] [7]. Key thermal properties:
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: